

Application Note: Flow Cytometry Analysis of Apoptosis Induced by CEP-28122

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Compound of Interest

Compound Name: CEP-28122

Cat. No.: B8037760

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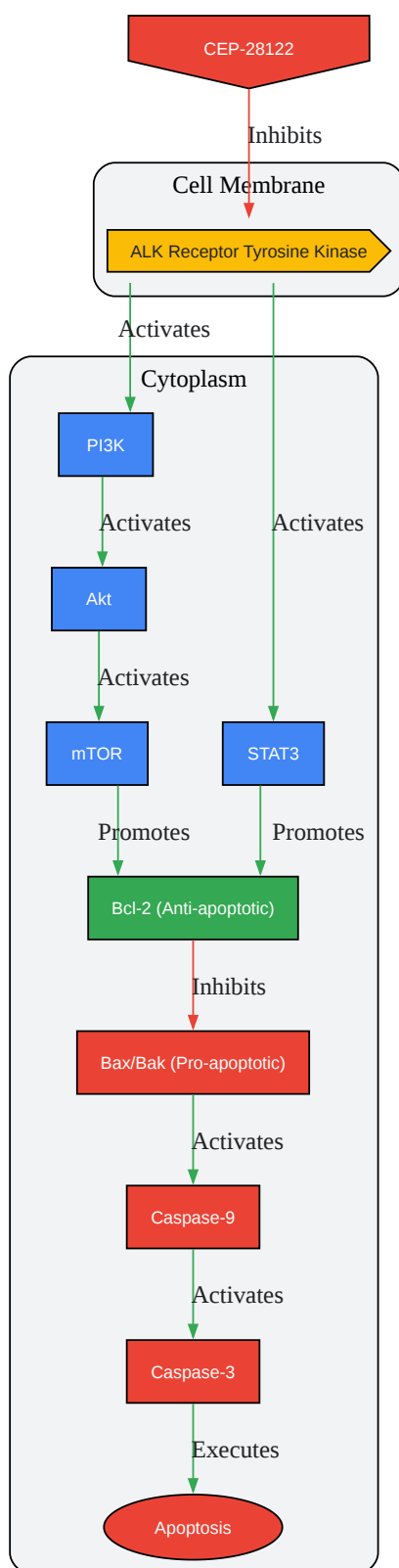
For Researchers, Scientists, and Drug Development Professionals

Introduction

CEP-28122 is a potent and selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK).^{[1][2][3][4]} Constitutive ALK activity, resulting from chromosomal translocations, gene amplification, or point mutations, is a known driver in several human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma. **CEP-28122** effectively inhibits ALK, leading to the suppression of downstream signaling pathways and consequently inducing apoptosis in ALK-positive cancer cells.^{[1][2]} This application note provides a detailed protocol for the analysis of **CEP-28122**-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Mechanism of Action: In cancer cells with aberrant ALK activity, the kinase activates downstream signaling pathways crucial for cell survival and proliferation, such as the PI3K/Akt/mTOR and STAT3 pathways.^{[1][5]} **CEP-28122**, by inhibiting ALK, blocks the phosphorylation and activation of these downstream effectors. This disruption of pro-survival signaling leads to the activation of the intrinsic apoptotic cascade, culminating in programmed cell death.

Signaling Pathway of CEP-28122 Induced Apoptosis



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Caption: **CEP-28122** inhibits ALK, leading to apoptosis.

Experimental Protocol: Apoptosis Analysis by Flow Cytometry

This protocol details the use of Annexin V-FITC and Propidium Iodide (PI) to quantify apoptosis in cancer cells treated with **CEP-28122**. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.

Materials

- ALK-positive cancer cell line (e.g., Karpas-299, Sup-M2, NCI-H2228)
- **CEP-28122**
- Dimethyl sulfoxide (DMSO)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- 6-well plates
- Flow cytometry tubes
- Flow cytometer

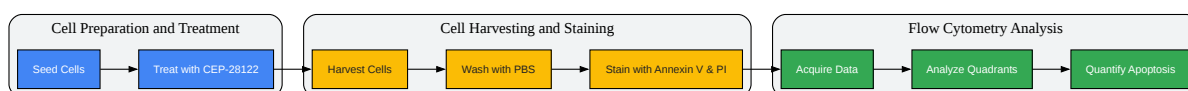
Procedure

- Cell Seeding and Treatment:
 1. Seed ALK-positive cancer cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
 2. Allow cells to adhere and grow for 24 hours.

3. Prepare a stock solution of **CEP-28122** in DMSO.
 4. Treat cells with varying concentrations of **CEP-28122** (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) at the same concentration as the highest drug treatment.
- Cell Harvesting:
 1. For adherent cells: Gently aspirate the culture medium (which may contain floating apoptotic cells) and save it. Wash the adherent cells with PBS and detach them using a gentle, non-enzymatic cell dissociation solution or trypsin. Combine the detached cells with the saved medium.
 2. For suspension cells: Collect the cells by centrifugation.
 3. Centrifuge the cell suspension at 300 x g for 5 minutes.
 4. Discard the supernatant and wash the cell pellet twice with cold PBS.
 - Annexin V and PI Staining:
 1. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
 2. Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube.
 3. Add 5 μ L of Annexin V-FITC and 5 μ L of PI to the cell suspension.
 4. Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
 5. After incubation, add 400 μ L of 1X Binding Buffer to each tube.
 - Flow Cytometry Analysis:
 1. Analyze the samples on a flow cytometer within one hour of staining.
 2. Set up the flow cytometer using unstained and single-stained (Annexin V-FITC only and PI only) controls to set the appropriate voltages and compensation.
 3. Acquire a minimum of 10,000 events for each sample.

4. Analyze the data using appropriate software. Gate the cell population of interest based on forward and side scatter properties to exclude debris.
5. Create a dot plot of Annexin V-FITC fluorescence (x-axis) versus PI fluorescence (y-axis).
6. Establish quadrants to differentiate between:
 - Lower-left (Annexin V-/PI-): Viable cells
 - Lower-right (Annexin V+/PI-): Early apoptotic cells
 - Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
 - Upper-left (Annexin V-/PI+): Necrotic cells

Experimental Workflow



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Caption: Workflow for **CEP-28122** apoptosis analysis.

Data Presentation

The following table presents representative data from a flow cytometry analysis of an ALK-positive NSCLC cell line (e.g., NCI-H2228) treated with **CEP-28122** for 48 hours. Data are presented as the mean percentage of cells in each quadrant \pm standard deviation from three independent experiments.

CEP-28122 Concentration (nM)	Viable Cells (%) (Annexin V- / PI-)	Early Apoptotic Cells (%) (Annexin V+ / PI-)	Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)	Necrotic Cells (%) (Annexin V- / PI+)
0 (Vehicle)	95.2 ± 2.1	2.5 ± 0.8	1.8 ± 0.5	0.5 ± 0.2
10	80.1 ± 3.5	12.3 ± 1.5	5.4 ± 1.1	2.2 ± 0.7
50	55.7 ± 4.2	25.8 ± 2.9	15.1 ± 2.3	3.4 ± 1.0
100	30.4 ± 3.8	40.2 ± 3.5	25.3 ± 3.1	4.1 ± 1.3
500	10.9 ± 2.5	35.5 ± 4.1	48.9 ± 5.2	4.7 ± 1.8

Conclusion

The flow cytometry-based Annexin V/PI assay is a reliable and quantitative method for assessing the pro-apoptotic effects of **CEP-28122**. This application note provides a comprehensive protocol that can be adapted for various ALK-positive cancer cell lines. The expected outcome is a dose-dependent increase in the percentage of apoptotic cells following treatment with **CEP-28122**, confirming its mechanism of action as an inducer of programmed cell death in ALK-driven malignancies. This methodology is valuable for preclinical drug development and for further elucidating the cellular response to ALK inhibition.

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